molecular formula C16H15NO2 B031706 4-(Benzyloxy)-5-methoxy-1H-indole CAS No. 2450-25-1

4-(Benzyloxy)-5-methoxy-1H-indole

Cat. No. B031706
CAS RN: 2450-25-1
M. Wt: 253.29 g/mol
InChI Key: DACHWAOROVRSPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-5-methoxy-1H-indole derivatives often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and the Bischler-Mühlau synthesis. These procedures are optimized for high yield and low side reactions, making them suitable for industrial preparation due to their low cost and mild conditions (Zuo, 2014).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule, affecting its reactivity and physical properties. Structural analyses often employ techniques such as crystallography to determine the exact arrangement of atoms and the geometry around the indole core (Usman et al., 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those that lead to the synthesis of biologically active molecules. Its reactivity is significantly influenced by the substituents on the indole ring, allowing for selective transformations into compounds with desired pharmacological properties. The interactions of these indole derivatives with different reagents and conditions have been extensively studied to explore their potential in synthesizing novel compounds (Ma et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and the functional groups present. Studies often focus on understanding how these properties influence the compound's behavior in different environments and how they can be optimized for specific applications (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical agents, are shaped by its indole backbone and substituents. These properties are pivotal in determining the compound's potential for chemical transformations and its interactions with biological systems. Research in this area aims to uncover new reactions and pathways that can leverage the unique chemistry of indole derivatives for the synthesis of novel compounds (Simakov et al., 1985).

properties

IUPAC Name

5-methoxy-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-8-7-14-13(9-10-17-14)16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACHWAOROVRSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound is obtained according to the operating method described in Example 1c, in which the 2-benzyloxy-3-epoxy-6,β-dinitrostyrene is replaced with 2-benzyloxy-3-methoxy-6,β-dinitrostyrene. A white powder (yield=86%, m.p.=83°-84° C.) is obtained.
Name
2-benzyloxy-3-epoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

This compound is obtained according to the operating method described in Example lc, in which the 2-benzyloxy-3-ethoxy-6,β-dinitrostyrene is replaced with 2-benzyloxy-3-methoxy-6,β-dinitrostyrene. A white powder (yield =86%, m.p. =83°-84° C.) is obtained.
Name
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(Benzyloxy)-5-methoxy-1H-indole in the synthesis of BE 10988?

A: this compound serves as the crucial starting material in the synthesis of BE 10988, a naturally occurring indolequinone with topoisomerase II inhibitory activity []. Its structure provides the core indole scaffold upon which the subsequent steps of the synthesis build upon. The synthesis leverages the reactivity of the indole ring at the 3-position to introduce the amide side-chain using chlorosulfonyl isocyanate. This is followed by the formation of a thiazole ring, ultimately leading to the final structure of BE 10988.

Q2: Could you elaborate on the mechanism of action of BE 10988 and its potential implications?

A: While the provided research article focuses primarily on the synthesis of BE 10988 [], it highlights that BE 10988 functions as a topoisomerase II inhibitor. Topoisomerase II is an enzyme crucial for DNA replication and repair. It creates transient breaks in DNA strands to manage topological issues that arise during these processes. Inhibiting topoisomerase II can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death. This mechanism makes topoisomerase II inhibitors, like BE 10988, potential candidates for anticancer therapies.

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